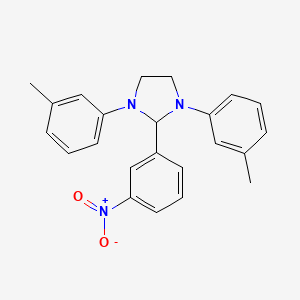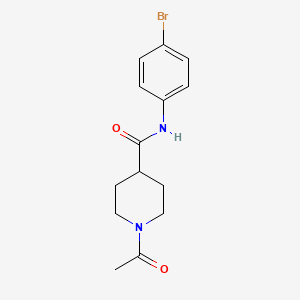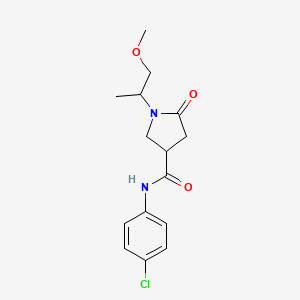
1,3-bis(3-methylphenyl)-2-(3-nitrophenyl)imidazolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-bis(3-methylphenyl)-2-(3-nitrophenyl)imidazolidine, also known as DMPNI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of 1,3-bis(3-methylphenyl)-2-(3-nitrophenyl)imidazolidine is not fully understood yet. However, it has been proposed that this compound may act as a DNA intercalator and inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and transcription. This mechanism of action may explain the potential anticancer activity of this compound.
Biochemical and Physiological Effects:
This compound has been shown to exhibit cytotoxicity against various cancer cell lines such as MCF-7, HeLa, and A549. This compound has also been shown to induce apoptosis, a programmed cell death process, in cancer cells. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells, suggesting its potential as an antimetastatic agent. However, the biochemical and physiological effects of this compound on normal cells and tissues are not well studied yet.
实验室实验的优点和局限性
1,3-bis(3-methylphenyl)-2-(3-nitrophenyl)imidazolidine has several advantages for lab experiments such as its easy synthesis, high stability, and low toxicity. However, this compound also has some limitations such as its poor solubility in water and some organic solvents, which may affect its bioavailability and pharmacokinetics. In addition, this compound may exhibit nonspecific binding to biomolecules and interfere with some biochemical assays.
未来方向
There are several future directions for the research on 1,3-bis(3-methylphenyl)-2-(3-nitrophenyl)imidazolidine. First, the mechanism of action of this compound needs to be further elucidated to understand its potential as an anticancer agent. Second, the biochemical and physiological effects of this compound on normal cells and tissues need to be studied to assess its safety and toxicity. Third, the synthesis of this compound derivatives with improved solubility and bioavailability should be explored to enhance its pharmacological properties. Fourth, the potential applications of this compound in other fields such as materials science and imaging studies should be further investigated. Finally, the in vivo efficacy and pharmacokinetics of this compound should be evaluated in animal models to assess its potential as a therapeutic agent.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research on this compound is needed to fully understand its potential as a therapeutic agent and its applications in other fields.
合成方法
The synthesis of 1,3-bis(3-methylphenyl)-2-(3-nitrophenyl)imidazolidine involves the reaction of 3-nitrobenzaldehyde and 3-methylbenzhydrazide in the presence of a catalyst. The resulting product is a yellow crystalline solid that can be purified by recrystallization. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst concentration.
科学研究应用
1,3-bis(3-methylphenyl)-2-(3-nitrophenyl)imidazolidine has been extensively studied for its potential applications in various fields such as material science, organic chemistry, and medicinal chemistry. In material science, this compound has been used as a building block for the synthesis of functional materials such as metal-organic frameworks and supramolecular polymers. In organic chemistry, this compound has been used as a ligand for catalytic reactions such as Suzuki-Miyaura cross-coupling and C-H activation. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent and as a molecular probe for imaging studies.
属性
IUPAC Name |
1,3-bis(3-methylphenyl)-2-(3-nitrophenyl)imidazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c1-17-6-3-9-20(14-17)24-12-13-25(21-10-4-7-18(2)15-21)23(24)19-8-5-11-22(16-19)26(27)28/h3-11,14-16,23H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZXWAZDOLVCQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(C2C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{1-[5-(2-chlorophenyl)-2-furoyl]-3-piperidinyl}morpholine](/img/structure/B5307127.png)
![2-chloro-N-[1-{[(3-hydroxypropyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B5307133.png)
![1-[(3-isopropyl-5-isoxazolyl)carbonyl]-N-(4-pyridinylmethyl)-2-piperazinecarboxamide](/img/structure/B5307145.png)
![2-[2-(1-adamantyl)-2-oxoethyl]-3-amino-4-formylcyclopent-3-ene-1,1,2-tricarbonitrile](/img/structure/B5307151.png)

![2-[(4-allyl-5-{[(1-naphthylmethyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5307167.png)

![ethyl 2-{[(4-propyl-1-piperazinyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5307177.png)

![5-[(cyclohexylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5307184.png)
![4-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5307196.png)
![1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-3-(hydroxymethyl)-3-piperidinol](/img/structure/B5307203.png)
![8-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5307217.png)
